3-trans-p-Coumaroyl maslinic acid
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Overview
Description
3-trans-p-Coumaroyl maslinic acid is a natural triterpenoid compound derived from maslinic acid, which is found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-trans-p-Coumaroyl maslinic acid can be synthesized through various chemical reactions, including catalytic hydrogenation, alkylation, and aromatic substitution reactions . The synthesis typically involves the coupling of maslinic acid with p-coumaric acid under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark of oak trees, which are rich in maslinic acid . The extraction process is followed by purification and chemical modification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-trans-p-Coumaroyl maslinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activities .
Scientific Research Applications
3-trans-p-Coumaroyl maslinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 3-trans-p-coumaroyl maslinic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the p53-MDM2 interaction, leading to the reactivation of p53 activity, which plays a crucial role in cancer prevention . Additionally, the compound exhibits antimicrobial activity by disrupting the cell membrane integrity of Gram-positive bacteria .
Comparison with Similar Compounds
3-trans-p-Coumaroyl maslinic acid can be compared with other similar compounds, such as:
Silvestrol: Another triterpenoid with potent anticancer properties.
Betulonic acid: Known for its anti-inflammatory and anticancer activities.
Uniqueness: What sets this compound apart is its dual role in both anticancer and antimicrobial activities, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C39H54O5 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
InChI Key |
QYNZDAXHBDWWFS-BECYFJCGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=CC=C6)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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